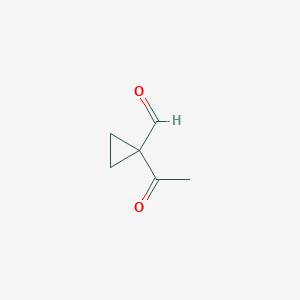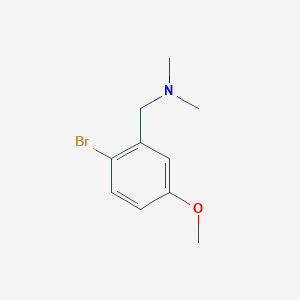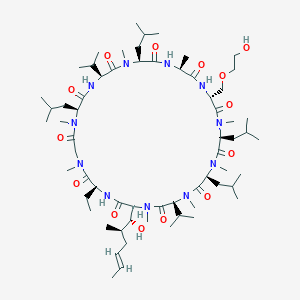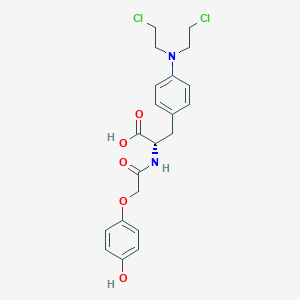
Melphalan-N-4-hydroxyphenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylphenylphosphine oxide can be synthesized through several methods. One common method involves the oxidation of methylphenylphosphine using hydrogen peroxide or other oxidizing agents. The reaction typically proceeds under mild conditions, with the phosphine being dissolved in an organic solvent such as dichloromethane or toluene. The reaction can be represented as follows:
[ \text{C}_7\text{H}_9\text{P} + \text{H}_2\text{O}_2 \rightarrow \text{C}_7\text{H}_9\text{OP} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of Methylphenylphosphine oxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methylphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Methylphenylphosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methylphenylphosphine oxide is used as a ligand in coordination chemistry, where it can form complexes with transition metals
Biology
In biological research, Methylphenylphosphine oxide is investigated for its potential as a bioactive molecule. Its interactions with enzymes and other proteins are of particular interest.
Medicine
The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry
In the industrial sector, Methylphenylphosphine oxide is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism by which Methylphenylphosphine oxide exerts its effects involves its ability to interact with various molecular targets. The phosphine oxide group can coordinate with metal ions, influencing the activity of metal-dependent enzymes and other proteins. Additionally, the compound’s reactivity allows it to participate in various chemical transformations, contributing to its diverse applications.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups.
Dimethylphenylphosphine oxide: A related compound with two methyl groups and one phenyl group.
Diphenylmethylphosphine oxide: A compound with two phenyl groups and one methyl group.
Uniqueness
Methylphenylphosphine oxide is unique due to its specific combination of methyl and phenyl groups, which confer distinct chemical properties. Its balance of hydrophobic and hydrophilic characteristics makes it versatile in various applications, distinguishing it from other phosphine oxides.
Properties
CAS No. |
131089-09-3 |
|---|---|
Molecular Formula |
C21H24Cl2N2O5 |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[[2-(4-hydroxyphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H24Cl2N2O5/c22-9-11-25(12-10-23)16-3-1-15(2-4-16)13-19(21(28)29)24-20(27)14-30-18-7-5-17(26)6-8-18/h1-8,19,26H,9-14H2,(H,24,27)(H,28,29)/t19-/m0/s1 |
InChI Key |
ZVHIURZYHWNOKI-IBGZPJMESA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
Key on ui other cas no. |
131089-09-3 |
Synonyms |
melphalan-N-4-hydroxyphenoxyacetamide MelPO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




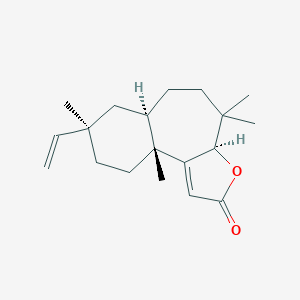
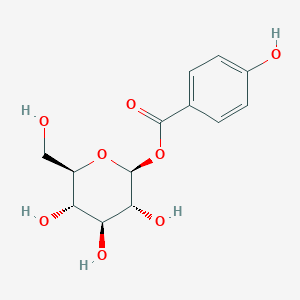

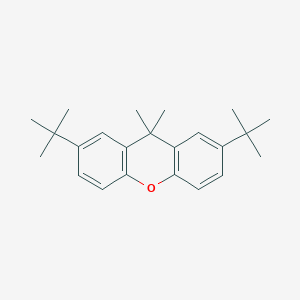
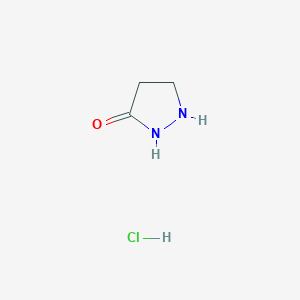
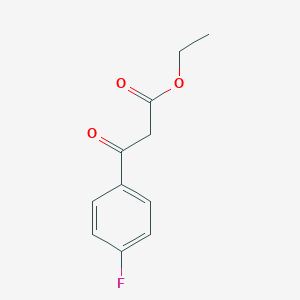

![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
![benzo[b]thiophene-3-carbaldehyde](/img/structure/B160397.png)
